molecular formula C14H9FO3 B6396718 5-Fluoro-2-(2-formylphenyl)benzoic acid CAS No. 1261945-65-6

5-Fluoro-2-(2-formylphenyl)benzoic acid

Cat. No.: B6396718
CAS No.: 1261945-65-6
M. Wt: 244.22 g/mol
InChI Key: KOKRLMZOJKUBFC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Fluoro-2-(2-formylphenyl)benzoic acid (CAS: 920481-01-2) is a benzoic acid derivative with a fluorine atom at the 5-position and a formyl-substituted phenyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₅FO₃, with a molecular weight of 168.12 g/mol. The SMILES notation is O=CC1C(C(=O)O)=CC(F)=CC=1, and the InChIKey is ZRTCSMCEKXQYMJ-UHFFFAOYSA-N . The compound features two electron-withdrawing groups (fluorine and formyl), which enhance the acidity of the carboxylic acid group and influence its reactivity in synthetic applications.

Properties

IUPAC Name

5-fluoro-2-(2-formylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-10-5-6-12(13(7-10)14(17)18)11-4-2-1-3-9(11)8-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKRLMZOJKUBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688842
Record name 4-Fluoro-2'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-65-6
Record name 4-Fluoro-2'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-formylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: 5-Fluoro-2-(2-carboxyphenyl)benzoic acid.

    Reduction: 5-Fluoro-2-(2-hydroxyphenyl)benzoic acid.

    Substitution: 5-Methoxy-2-(2-formylphenyl)benzoic acid.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-(2-formylphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, making it useful in biochemical assays.

Medicine: In medicinal chemistry, derivatives of 5-Fluoro-2-(2-formylphenyl)benzoic acid are investigated for their potential therapeutic properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate binding, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Findings
5-Fluoro-2-(2-formylphenyl)benzoic acid 5-F, 2-(2-formylphenyl) C₈H₅FO₃ 168.12 Not reported Intermediate in drug synthesis
5-Fluoro-2-((4-fluorophenyl)amino)benzoic acid (7b) 5-F, 2-(4-fluoroaniline) C₁₃H₁₀F₂NO₂ 265.22 222–224 Antiviral research
5-Fluoro-2-(trifluoromethyl)benzoic acid 5-F, 2-(CF₃) C₈H₄F₄O₂ 222.11 Not reported Retinol-binding protein antagonists
5-Fluoro-2-hydroxybenzoic acid 5-F, 2-OH C₇H₅FO₃ 156.11 Not reported Biosensor studies
5-Fluoro-2-(trifluoroacetamido)benzoic acid 5-F, 2-(CF₃CONH) C₉H₅F₄NO₃ 251.13 Not reported Biochemical intermediates

Substituent Effects on Physicochemical Properties

  • Acidity : The electron-withdrawing fluorine and formyl groups in 5-Fluoro-2-(2-formylphenyl)benzoic acid increase the acidity of the carboxylic acid group (pKa ~2.5–3.0 estimated) compared to unsubstituted benzoic acid (pKa 4.2). Analogues with electron-donating groups (e.g., -NH₂ in 3c ) exhibit lower acidity.
  • Solubility : The formyl group reduces aqueous solubility compared to hydroxyl-substituted derivatives like 5-Fluoro-2-hydroxybenzoic acid, which forms hydrogen bonds with water .
  • Thermal Stability : Compounds with rigid substituents (e.g., trifluoromethyl in 5-Fluoro-2-(trifluoromethyl)benzoic acid ) show higher melting points due to increased molecular packing efficiency.

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